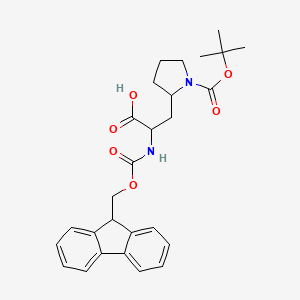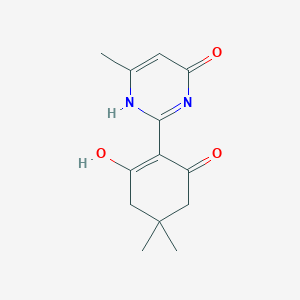
N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide is a chemical compound with the molecular formula C13H16INO It is a derivative of cyclopentanecarboxamide, featuring an iodine atom and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide typically involves the following steps:
Iodination: The starting material, 4-methylbenzene-1-amine, undergoes iodination to introduce the iodine atom at the 3-position of the phenyl ring.
Cyclopentanecarboxamide Formation: The iodinated compound is then reacted with cyclopentanecarboxylic acid or its derivatives to form the cyclopentanecarboxamide moiety.
Industrial Production Methods: In an industrial setting, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom or modify its structure.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Iodine-containing derivatives, such as iodoarenes.
Reduction Products: Derivatives with reduced iodine content or modified structures.
Substitution Products: Compounds with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism by which N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary, but they often include binding to specific sites and triggering downstream effects.
Comparaison Avec Des Composés Similaires
N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide is unique due to its specific structural features. Similar compounds include:
N-(3-iodo-4-methylphenyl)acetamide: Similar iodine and methyl substitution pattern but with a different carboxamide group.
N-(3-iodophenyl)cyclopentanecarboxamide: Similar cyclopentanecarboxamide moiety but without the methyl group.
N-(3-iodo-4-methylphenyl)benzamide: Similar iodine and methyl substitution pattern but with a benzamide group instead of cyclopentanecarboxamide.
These compounds share similarities in their iodine and methyl substitutions but differ in their carboxamide groups, leading to different chemical and biological properties.
Propriétés
IUPAC Name |
N-(3-iodo-4-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c1-9-6-7-11(8-12(9)14)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPSKNOLQSCICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCC2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-6-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimidin-4-one](/img/structure/B7820350.png)




![4-{[(4-Chlorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B7820387.png)
![4-[[(4-Fluorophenyl)methylazaniumyl]methyl]cyclohexane-1-carboxylate](/img/structure/B7820388.png)


![N-carbamoyl-2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7820413.png)
![Ethyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B7820416.png)

